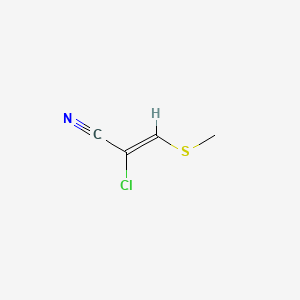

2-Chloro-3-(methylthio)-2-propenenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-(methylthio)-2-propenenitrile is an organic compound with the molecular formula C4H4ClNS It is characterized by the presence of a chloro group, a methylthio group, and a nitrile group attached to a propenenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylthio)-2-propenenitrile typically involves the reaction of 2-chloroacrylonitrile with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(methylthio)-2-propenenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines, thiols, alkoxides, solvents like ethanol or methanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(methylthio)-2-propenenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(methylthio)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules and lead to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-3-methylthiophene: Similar structure but lacks the nitrile group.

2-Chloro-3-methylpentane: Similar chloro and methyl groups but different backbone structure.

1-Chloro-4-ethylcyclohexane: Contains a chloro group but different overall structure.

Uniqueness

2-Chloro-3-(methylthio)-2-propenenitrile is unique due to the presence of both a nitrile and a methylthio group on a propenenitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-Chloro-3-(methylthio)-2-propenenitrile (CAS No. 127729-12-8) is an organosulfur compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores the compound's biological properties, mechanisms of action, and its potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorinated propenenitrile backbone with a methylthio group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microorganisms, including bacteria and fungi. The effectiveness of the compound varies with concentration and the specific type of microorganism.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing antimicrobial efficacy. For this compound, studies have shown:

| Microorganism | MIC (ppm) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 250 |

| Aspergillus niger | 200 |

| Candida albicans | 150 |

These values suggest that the compound is particularly effective against gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of essential metabolic pathways. Specifically, it is believed to interfere with protein synthesis and nucleic acid replication due to its reactive electrophilic nature, which can form adducts with critical biomolecules in microorganisms .

Case Studies

- Antibacterial Activity : A study conducted on the antibacterial effects of various organosulfur compounds included this compound. It demonstrated a notable reduction in bacterial colonies when applied at concentrations above 100 ppm in nutrient agar plates over a 48-hour incubation period .

- Antifungal Efficacy : In another investigation focusing on antifungal properties, the compound was tested against several fungal strains, including Aspergillus niger. Results indicated a significant inhibitory effect at concentrations around 200 ppm, suggesting potential applications in agricultural fungicides .

Safety and Toxicology

While the antimicrobial properties are promising, safety assessments are crucial. The compound has been classified under certain hazardous materials due to its potential toxicity upon inhalation or skin contact. Exposure limits have been established by regulatory bodies:

| Exposure Route | Limit (mg/m³) |

|---|---|

| Total | 15 |

| Respirable | 5 |

Symptoms of exposure may include respiratory irritation and skin sensitization, necessitating appropriate handling procedures in laboratory settings .

Eigenschaften

CAS-Nummer |

127729-12-8 |

|---|---|

Molekularformel |

C4H4ClNS |

Molekulargewicht |

133.60 g/mol |

IUPAC-Name |

(Z)-2-chloro-3-methylsulfanylprop-2-enenitrile |

InChI |

InChI=1S/C4H4ClNS/c1-7-3-4(5)2-6/h3H,1H3/b4-3- |

InChI-Schlüssel |

MMKRMVVQJFFOEP-ARJAWSKDSA-N |

Isomerische SMILES |

CS/C=C(/C#N)\Cl |

Kanonische SMILES |

CSC=C(C#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.